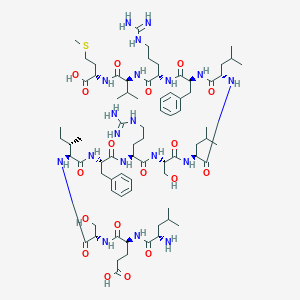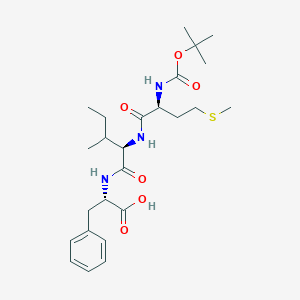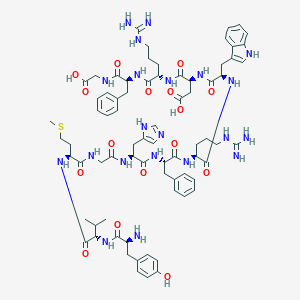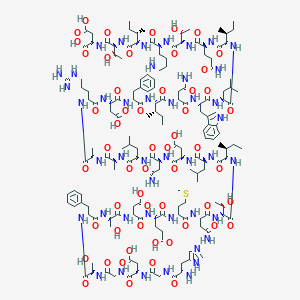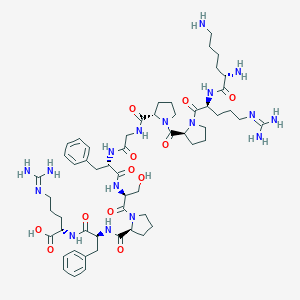
Kallidin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of kallidin involves the action of tissue kallikreins on kininogen substrates. Tissue kallikreins are serine proteases that share significant sequence homology and are localized in the same chromosomal locus. They are widely discovered in various tissues and are involved in numerous pathophysiological processes including the regulation of oxidative stress, inflammation, apoptosis, fibrosis, and promotion of angiogenesis and neurogenesis (Wei et al., 2018).
Molecular Structure Analysis
The molecular structure of kallidin, as part of the kallikrein kinin system (KKS), is characterized by its serine protease nature, which is involved in the production of kinins, mainly bradykinin and Lys-bradykinin (kallidin). These molecules contribute to various physiological functions, including inflammation and blood pressure control. Structural data reveal insights into zymogen activation and substrate recognition, particularly focusing on plasma kallikrein and tissue kallikrein cleavage of kininogens (Pathak et al., 2013).
Applications De Recherche Scientifique
-
Blood Pressure Maintenance
- Field : Cardiovascular Research
- Application : Kallidin, as part of the kallikrein-kinin system, plays a key role in blood pressure regulation . It is involved in the production of kinins, which are potent vasodilators .
- Methods : Kallidin can be converted to bradykinin by the aminopeptidase enzyme, which then acts on bradykinin receptors to mediate its effects .
- Results : The effects of Kallidin on blood pressure regulation are still being studied, but it is known to play a key role in this process .
-
Hemostasis
- Field : Hematology
- Application : Kallidin is involved in the process of hemostasis, which is the cessation of bleeding or prevention of blood loss after a blood vessel is injured .
- Methods : The kallikrein-kinin system, which includes Kallidin, is known to influence hemostasis during certain surgical procedures .
- Results : The specific outcomes of Kallidin’s role in hemostasis are still under investigation .
-
Inflammation
- Field : Immunology
- Application : Kallidin is known to play a role in inflammation, acting as a proinflammatory mediator .
- Methods : Kallidin, as part of the kallikrein-kinin system, can induce inflammation through the activation of bradykinin receptors .
- Results : Kallidin’s role in inflammation has been implicated in various pathological conditions, including asthma and other inflammatory diseases .
-
Renal Function
-
Chronic Ocular Diseases
- Field : Ophthalmology
- Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of chronic ocular diseases .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in the treatment of chronic ocular diseases is an emerging area of research .
-
Surgical Procedures
- Field : Surgery
- Application : Kallidin is known to influence hemostasis during certain surgical procedures .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in surgical procedures is an emerging area of research .
-
Diabetic Retinopathy
- Field : Endocrinology and Ophthalmology
- Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of diabetic retinopathy .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : Promising new drug candidates in clinical development for the treatment of diabetic macular edema include RZ402 and THR-149 (both phase 2) .
-
Thromboprophylaxis
- Field : Hematology
- Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in thromboprophylaxis .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : Ixodes ricinus-contact phase inhibitor is a promising new drug candidate in clinical development for thromboprophylaxis (phase 2) .
-
Hereditary Angioedema
- Field : Immunology
- Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of hereditary angioedema .
- Methods : Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of hereditary angioedema .
- Results : These approaches include orally bioavailable drugs, biotechnological proteins, and gene therapy .
-
Ischemic Stroke and Renal Disease
- Field : Neurology and Nephrology
- Application : Harnessing controlled kinin formation, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke and renal disease .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in the treatment of ischemic stroke and renal disease is an emerging area of research .
-
Cancer
- Field : Oncology
- Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in cancer treatment .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in cancer treatment is an emerging area of research .
-
Inflammatory and Thrombotic Disorders
- Field : Immunology and Hematology
- Application : Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of inflammatory and thrombotic disorders .
- Methods : These interventions include orally bioavailable drugs, biotechnological proteins, and gene therapy .
- Results : These approaches are currently explored in a variety of other inflammatory and thrombotic disorders .
-
Ischemic Stroke
- Field : Neurology
- Application : Harnessing controlled kinin formation is also of potential therapeutic interest, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in the treatment of ischemic stroke is an emerging area of research .
-
Cancer
- Field : Oncology
- Application : This Research Topic analyzes biological, physiological, immunological, pharmacological, and clinical perspectives, and how the PKa and KLKs impact each other under inflammatory conditions and cancer .
- Methods : The levels of KLKs complexity and mechanisms of KLKs regulation will then be addressed and used in ways to further our understanding of KKS and .
- Results : The potential of Kallidin in cancer treatment is an emerging area of research .
-
Chronic Ocular Diseases
- Field : Ophthalmology
- Application : Emerging applications include chronic ocular diseases .
- Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
- Results : The potential of Kallidin in the treatment of chronic ocular diseases is an emerging area of research .
-
Surgical Procedures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kallidin | |
CAS RN |
342-10-9 | |
| Record name | Kallidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bradykinin, N2-l-lysyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
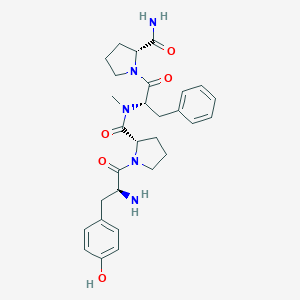
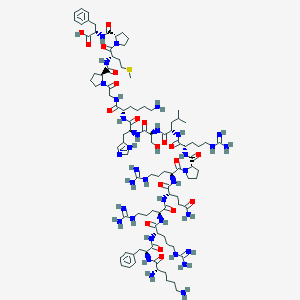
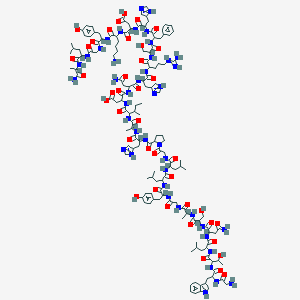
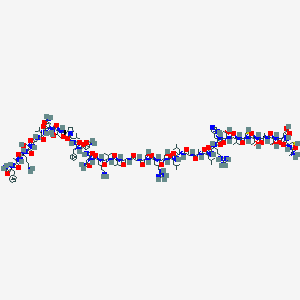
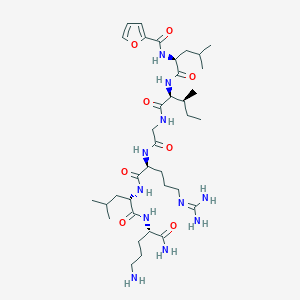
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

